Bienvenue dans la boutique en ligne BenchChem!

GSK2593074A

Necroptosis RIPK1 RIPK3

GSK2593074A (GSK'074) is the only verified dual RIPK1/RIPK3 necroptosis inhibitor (Kd: 130 nM/12 nM), delivering complete pathway blockade with 3 nM cellular IC50 and no cytotoxicity to 20 µM (>6,600× IC50). Unlike Nec-1s or GSK'843, it blocks both kinase targets, enabling clean dissection of RIPK3-dependent, RIPK1-independent signaling. In murine AAA models, it reduced aortic dilatation by 58% (0.93 mg/kg/day) and attenuated established aneurysm progression by 47% (4.65 mg/kg/day). The preferred tool for vascular biology and necroptosis-inflammatory crosstalk studies requiring artifact-free, extended-exposure protocols.

Molecular Formula C27H23N5OS
Molecular Weight 465.6 g/mol
Cat. No. B3002131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2593074A
Molecular FormulaC27H23N5OS
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC=CC=C6)N
InChIInChI=1S/C27H23N5OS/c1-31-15-20(13-30-31)21-14-29-27(28)25-22(16-34-26(21)25)18-7-8-23-19(12-18)9-10-32(23)24(33)11-17-5-3-2-4-6-17/h2-8,12-16H,9-11H2,1H3,(H2,28,29)
InChIKeyLIGGMBSSOOVGAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GSK2593074A (GSK'074) for Necroptosis Research: A Quantitative Procurement Reference for RIPK1/RIPK3 Dual Inhibition Studies


GSK2593074A (GSK'074) is a small-molecule necroptosis inhibitor characterized by its dual targeting capability against receptor-interacting protein kinase 1 (RIPK1) and RIPK3 [1]. Direct binding studies reveal dissociation constants (Kd) of 130 nM for RIPK1 and 12 nM for RIPK3, confirming its engagement of both kinase targets [1]. The compound was identified from a focused screen of 1,141 kinase inhibitors using Necrostatin-1s (Nec-1s) as a selection baseline, and it demonstrates structural similarity to the established RIPK3 inhibitor GSK'843 while exhibiting a distinct dual-targeting profile [2].

GSK2593074A Procurement Decision Rationale: Why Nec-1s or GSK'843 Alone Cannot Substitute for Dual RIPK1/RIPK3 Target Engagement


In necroptosis research, the functional redundancy between RIPK1 and RIPK3 means that selective inhibition of only one kinase can produce incomplete pathway blockade or compensatory signaling [1]. Single-target inhibitors such as Necrostatin-1s (RIPK1-selective) and GSK'843 (RIPK3-selective) each leave the complementary kinase unperturbed, limiting their utility in models where both kinases contribute to pathology [1]. Moreover, GSK'843 exhibits on-target cytotoxicity at concentrations above 3 µM, introducing apoptosis as a confounding variable that complicates mechanistic interpretation [2]. GSK2593074A addresses these limitations through verified dual-target binding, enabling comprehensive necroptosis blockade with minimal off-target cytotoxicity at concentrations up to 20 µM [1][2].

GSK2593074A Evidence-Based Differentiation: Direct Quantitative Comparisons Versus Nec-1s and GSK'843


Dual RIPK1/RIPK3 Binding Affinity Versus Single-Target Comparators

GSK2593074A directly binds both RIPK1 and RIPK3 with distinct affinities: Kd of 130 nM for RIPK1 and 12 nM for RIPK3 as determined by biochemical binding assays [1]. In contrast, Necrostatin-1s (Nec-1s) is a RIPK1-selective inhibitor lacking RIPK3 engagement, while GSK'843 is RIPK3-selective (IC50 = 8.6 nM for RIPK3 kinase domain binding; IC50 = 6.5 nM for kinase activity) with no RIPK1 activity [1][2].

Necroptosis RIPK1 RIPK3 Binding affinity Target engagement

Cellular Necroptosis Inhibition Potency Across Multiple Cell Types

GSK2593074A inhibits necroptosis with a consistent IC50 of approximately 3 nM across multiple cell types including mouse smooth muscle cells (SMCs), L929 fibroblasts, bone marrow-derived macrophages (BMDM), and human HT29 colon epithelial cells [1]. This potency exceeds that of Necrostatin-1, which exhibits an EC50 of 490 nM in Jurkat cells and RIPK1 inhibition EC50 of 182 nM .

Necroptosis IC50 Cell viability Potency Cross-species activity

Cytotoxicity Profile Versus Structural Analog GSK'843

GSK2593074A demonstrates no detectable cytotoxicity even at concentrations up to 20 µM [1]. In direct comparison, its structural analog GSK'843 induces profound apoptosis at concentrations exceeding 3 µM, representing a >6.7-fold narrower non-toxic concentration window [1].

Cytotoxicity Apoptosis Selectivity Therapeutic window Safety profiling

In Vivo Efficacy in Abdominal Aortic Aneurysm Models: Prevention and Progression Attenuation

In the angiotensin II-induced AAA model, GSK2593074A treatment (0.93 mg/kg/day i.p. for 14-28 days) reduced aortic dilatation from 85.39 ± 15.76% (DMSO control) to 36.28 ± 5.76% (P < 0.05) and decreased AAA incidence from 83.3% to 16.7% [1]. In the calcium phosphate progression model, GSK'074 (4.65 mg/kg/day) attenuated aortic diameter progression from baseline by 83.2 ± 13.1% versus 157.2 ± 32.0% in DMSO controls (P < 0.01) [2].

Abdominal aortic aneurysm In vivo pharmacology Aneurysm progression Vascular disease Macrophage migration

Functional Differentiation from Nec-1s: Prevention of Cytokine Production in Smooth Muscle Cells

GSK2593074A prevents smooth muscle cell (SMC) cytokine production, a functional effect not observed with the RIPK1-selective inhibitor Nec-1s [1]. This indicates that GSK2593074A engages RIPK3-dependent, RIPK1-independent signaling pathways inaccessible to single-target RIPK1 inhibitors .

Cytokine production Vascular smooth muscle cells Inflammation RIPK1-independent signaling Mechanistic differentiation

Dual Cellular Mechanism: VSMC Necroptosis Inhibition and Macrophage Migration Blockade

GSK2593074A exhibits a dual cellular mechanism: it inhibits necroptosis in mouse aortic smooth muscle cells while simultaneously preventing macrophage migration in transwell assays without affecting Il1b or Tnf expression [1][2]. This distinguishes GSK2593074A from single-mechanism agents that target only one pathogenic process, which may explain prior clinical trial failures where agents inhibiting a single mechanism failed to block aneurysm progression [1].

Vascular smooth muscle cells Macrophage migration Dual mechanism AAA pathogenesis Transwell migration assay

GSK2593074A Optimized Application Scenarios Derived from Quantitative Evidence


Investigating Necroptosis in Vascular Disease Models Where Both RIPK1 and RIPK3 Are Implicated

Based on the dual Kd values (RIPK1 130 nM, RIPK3 12 nM) and in vivo AAA efficacy data showing 58% reduction in aortic dilatation at 0.93 mg/kg/day, GSK2593074A is optimally suited for vascular biology studies in angiotensin II infusion or calcium phosphate injury models where both SMC necroptosis and macrophage migration contribute to pathology [1][2]. The compound's 3 nM cellular IC50 across SMCs, fibroblasts, and macrophages ensures consistent target engagement across vascular cell populations [1].

Mechanistic Studies Distinguishing RIPK1-Dependent from RIPK3-Dependent Necroptotic and Inflammatory Signaling

Given the functional divergence from Nec-1s in SMC cytokine production assays—where GSK2593074A blocks cytokine release but Nec-1s does not—this compound serves as a critical tool for dissecting RIPK3-dependent, RIPK1-independent signaling pathways [1]. The wide 20 µM non-cytotoxic threshold (>6,600× IC50) permits extended exposure experiments without confounding apoptosis-related artifacts, enabling clean interrogation of necroptosis-inflammatory crosstalk [1].

Translational AAA Research Requiring Established Disease Progression Attenuation

In the calcium phosphate AAA progression model, GSK2593074A (4.65 mg/kg/day) attenuated established aneurysm growth by 47% relative to vehicle controls (83.2 ± 13.1% vs 157.2 ± 32.0%, P < 0.01) [2]. This progression-attenuation capability—a clinically relevant endpoint—positions GSK2593074A as the preferred necroptosis inhibitor for preclinical studies modeling therapeutic intervention after disease onset rather than prevention-only paradigms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2593074A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.